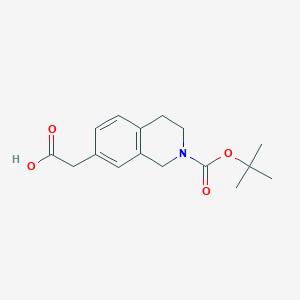![molecular formula C7H2Cl3F3O B1404574 1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene CAS No. 1417567-51-1](/img/structure/B1404574.png)
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene
概要
説明
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene is a halogenated aromatic compound. Halogenated aromatic compounds are known for their widespread presence in industrial processes and their potential as environmental pollutants. This compound, in particular, is of interest due to its unique structure, which includes multiple halogen atoms and a methoxy group, making it a valuable subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene can be achieved through several methods, including:
Halogenation Reactions: Starting from a fluorobenzene derivative, chlorination can be performed using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogenation on aromatic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in chemical research.
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but lacks the methoxy group and additional halogen atoms.
1,3-Dichloro-2,2-difluoropropane: Contains similar halogenation but differs in the carbon backbone structure.
Uniqueness
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene is unique due to its combination of multiple halogen atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of halogenation and methoxylation on aromatic systems.
特性
IUPAC Name |
1,3-dichloro-2-[chloro(difluoro)methoxy]-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-4-1-3(11)2-5(9)6(4)14-7(10,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSQQGNRSBETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
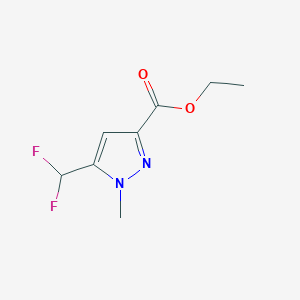




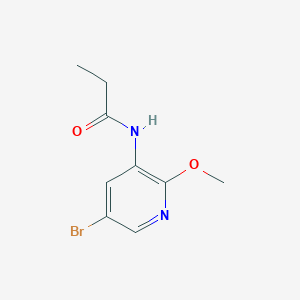
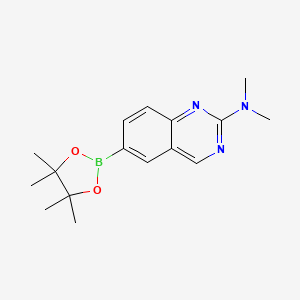
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)

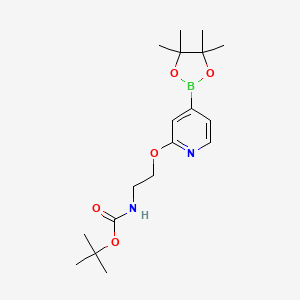
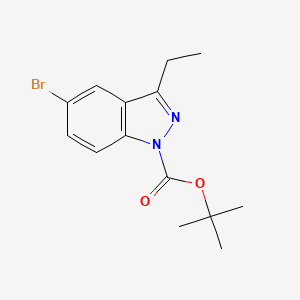
![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
